N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide
Description
N-[4-(Trifluoromethyl)phenyl]thiophene-3-carboxamide is a thiophene-based carboxamide derivative featuring a trifluoromethylphenyl substituent at the amide nitrogen. The trifluoromethyl group (-CF₃) is a strongly electron-withdrawing moiety that enhances lipophilicity and metabolic stability, making it a critical pharmacophore in medicinal chemistry . The thiophene core contributes to π-π interactions and hydrogen bonding, enabling diverse biological activities such as anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NOS/c13-12(14,15)9-1-3-10(4-2-9)16-11(17)8-5-6-18-7-8/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOUFHNBPMUPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced to the phenyl ring through electrophilic aromatic substitution reactions using reagents like trifluoromethyl iodide and a strong base.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Trifluoromethyl iodide, strong bases
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry
N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of novel synthetic pathways and chemical reactions, including oxidation, reduction, and substitution reactions.
Biology
The compound has been investigated for its biological activities , particularly:
- Antimicrobial Properties : Exhibiting effectiveness against various bacterial strains.
- Anticancer Potential : Demonstrating the ability to induce apoptosis in cancer cell lines.
Medicine
Due to its unique chemical structure, this compound is explored for:
- Drug Development : It shows promise as a pharmaceutical agent targeting specific biological pathways, potentially leading to new treatments for diseases like cancer.
Industry
In industrial applications, this compound is utilized in developing materials such as:
- Organic Semiconductors : Its electronic properties make it suitable for use in advanced electronic devices.
- Corrosion Inhibitors : The compound's stability can be advantageous in protective coatings.
Anticancer Activity
In vitro studies have shown that this compound can effectively induce apoptosis in various cancer cell lines. The following table summarizes the IC50 values observed in different cancer models:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
These results indicate its potential as a lead compound for further development in oncology.
Antimicrobial Studies
The compound has also been evaluated for its antimicrobial efficacy. In vitro assays indicate that it disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways, suggesting its potential as a new antibiotic candidate.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Phenyl Ring
Electron-Withdrawing vs. Electron-Donating Groups
- Target Compound : The trifluoromethyl (-CF₃) group at the para position of the phenyl ring enhances electrophilicity and resistance to oxidative metabolism .
- N-(4-Nitro-3-CF₃-phenyl) Derivatives: The nitro group (-NO₂) enhances reactivity but may increase toxicity risks .
Table 1: Substituent Effects on Key Properties
*Estimated using fragment-based methods; †Predicted via computational tools.
Thiophene Core Modifications
Saturation and Ring Fusion
- Target Compound : A simple thiophene ring allows conformational flexibility.
- Analogues: Tetrahydrobenzothiophene Derivatives: Saturation (e.g., 4,5,6,7-tetrahydro-1-benzothiophene) increases rigidity and may enhance binding to hydrophobic enzyme pockets . Fused Thiophene Systems: Compounds like Rivaroxaban (a thrombin inhibitor) integrate thiophene with oxazolidinone and morpholine rings, broadening therapeutic applications .
Biological Activity
N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene core substituted with a trifluoromethyl group on the phenyl ring and a carboxamide functional group. The trifluoromethyl group enhances the compound's lipophilicity, which can improve its interaction with biological membranes and proteins.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, nitrothiophene carboxamides have been shown to be effective against various bacterial strains, including E. coli and Klebsiella spp. . These compounds act as prodrugs that require activation by bacterial nitroreductases for their antibacterial effect.
Anticancer Activity
The anticancer potential of thiophene carboxamide derivatives has been extensively studied. A recent investigation highlighted that derivatives of thiophene carboxamides demonstrated significant cytotoxicity against several cancer cell lines, including Hep3B (Hepatocellular carcinoma) with IC50 values below 23 µg/mL . The mechanism involves cell cycle arrest in the G2/M phase and induction of apoptosis through increased caspase activity .
The mechanism of action for this compound likely involves its interaction with specific molecular targets within cancer cells. The presence of the trifluoromethyl group may facilitate stronger hydrophobic interactions with target proteins, enhancing the compound's efficacy .
Case Studies
- Anticancer Activity : In a study assessing various thiophene derivatives, this compound exhibited promising results against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Another study reported that similar compounds demonstrated potent antibacterial effects in vitro, highlighting their potential as alternatives to traditional antibiotics .
Data Tables
| Biological Activity | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | Hep3B | <23 µg/mL | G2/M phase arrest |
| Antimicrobial | E. coli | >40 µg/mL | Prodrug activation by nitroreductases |
Q & A
Q. What are the common synthetic routes for N-[4-(trifluoromethyl)phenyl]thiophene-3-carboxamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:
- Thiophene Ring Formation : Cyclization reactions using dicarbonyl compounds and elemental sulfur (e.g., Gewald reaction for thiophene derivatives) .
- Functionalization : Introduction of the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., Pd-catalyzed cross-coupling) .
- Carboxamide Formation : Reacting the thiophene intermediate with 4-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt .
Optimization of reaction conditions (solvent, temperature, catalyst) is critical for yield and purity .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Post-synthesis characterization involves:
- Spectroscopy :
- 1H/13C NMR : To confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.0 ppm, carboxamide carbonyl at ~δ 165 ppm) .
- HRMS : To verify molecular weight (e.g., [M+H]+ calculated for C12H8F3NO2S: 284.0294) .
- Chromatography : TLC or HPLC to assess purity (>95% by area normalization) .
- Elemental Analysis : Confirmation of C, H, N, S content .
Q. What initial biological screening assays are used for this compound?
- Methodological Answer :
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., IC50 determination in HepG2 or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for carboxamide coupling .
- Catalyst Optimization : Use of Pd(PPh3)4 or CuI for cross-coupling steps to reduce side products .
- Stepwise Purification : Column chromatography after each step to isolate intermediates, improving final yield (typical yields: 40–60%) .
Q. What structural modifications enhance the compound’s biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups : Introducing halogens (Cl, F) at the phenyl ring improves target binding affinity .
- Side Chain Variations : Replacing the carboxamide with sulfonamide groups increases metabolic stability .
- SAR Studies : Systematic substitution at the thiophene 2- or 5-positions reveals optimal steric and electronic profiles for activity .
Q. How can computational methods predict the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Regression analysis linking logP, polar surface area, and IC50 values to predict bioactivity .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer :
- Assay Replication : Repeat experiments with standardized protocols (e.g., same cell passage number, reagent batches) .
- Orthogonal Assays : Validate antimicrobial activity via both MIC and time-kill kinetics to rule out false positives .
- Control Optimization : Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls to isolate compound-specific effects .
Q. What strategies mitigate metabolic instability in vivo?
- Methodological Answer :
- Prodrug Design : Mask the carboxamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .
- Cyclopropyl Substituents : Reduce oxidative metabolism by CYP450 enzymes, as shown in analogs with extended half-lives .
- Isotope Labeling : Use 14C-labeled compound for ADME studies to track metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
